molecular formula C15H8Cl2FNO B15155346 6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one

6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B15155346
M. Wt: 308.1 g/mol
InChI Key: BLLDULGTZRWONK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one typically involves the condensation of oxindole with an appropriate aldehyde. One common method includes the reaction of oxindole with 3-chloro-2-fluorobenzaldehyde in the presence of a base such as piperidine in methanol at room temperature for several hours . This reaction yields the desired product with a high degree of purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in disease pathways. For example, it may inhibit kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Biological Activity

6-Chloro-3-[(3-chloro-2-fluorophenyl)methylene]-1,3-dihydro-2H-indol-2-one, with the CAS number 897365-76-3, is a compound of interest due to its potential biological activities. This compound belongs to the indole family and has garnered attention for its antimicrobial, anticancer, and antioxidant properties.

The molecular formula of this compound is C15H8Cl2FNOC_{15}H_{8}Cl_{2}FNO, and it has a molar mass of 308.13 g/mol. It is typically stored at temperatures between 2-8°C. The compound can be synthesized through various chemical reactions, which often involve modifications to the indole structure to enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for various derivatives have shown effectiveness against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structural modifications, particularly in the phenyl ring, have been linked to enhanced antibacterial activity.

CompoundMIC (µg/mL)Target Bacteria
This compound<10Staphylococcus aureus
Other derivatives0.22 - 0.25Various pathogens

The study indicated that compounds with halogen substitutions (like chlorine and fluorine) significantly improved antimicrobial efficacy compared to their non-substituted counterparts .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. The IC50 values for this compound against HeLa cells were found to be below 10 µg/mL, indicating potent cytotoxicity.

Cell LineIC50 (µg/mL)
HeLa<10
SKOV-37.87 - 70.53
MCF-711.20 - 93.46

These results suggest that structural features such as the presence of chloro and fluoro substituents play a critical role in enhancing anticancer activity .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using various assays, revealing that it possesses significant free radical scavenging abilities. The results indicate that compounds with similar structural motifs exhibit varying degrees of antioxidant activity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on several indole derivatives demonstrated that those with enhanced electron-withdrawing groups showed superior antimicrobial efficacy against resistant strains of bacteria .
  • Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of indole derivatives revealed that modifications at the C3 position significantly impacted their effectiveness against cancer cell lines, with the most active compounds showing IC50 values well below clinically relevant concentrations .

Properties

IUPAC Name

6-chloro-3-[(3-chloro-2-fluorophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FNO/c16-9-4-5-10-11(15(20)19-13(10)7-9)6-8-2-1-3-12(17)14(8)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLDULGTZRWONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=C2C3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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